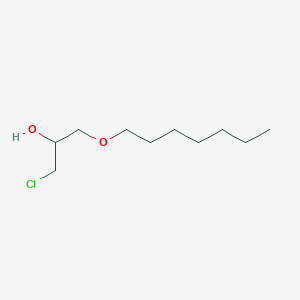
1-Chloro-3-heptoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-heptoxypropan-2-ol is an organic compound with the molecular formula C10H21ClO2. It is a chlorinated alcohol with a heptoxy group attached to the propan-2-ol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-heptoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with heptanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-heptoxypropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions can yield various alcohols or ethers.
- Oxidation reactions can produce ketones or aldehydes.
- Reduction reactions can result in alkanes or other reduced compounds .
Applications De Recherche Scientifique
1-Chloro-3-heptoxypropan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-3-heptoxypropan-2-ol involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Chloro-3-methoxypropan-2-ol: Similar structure but with a methoxy group instead of a heptoxy group.
1-Chloro-3-butoxypropan-2-ol: Contains a butoxy group instead of a heptoxy group.
Uniqueness: 1-Chloro-3-heptoxypropan-2-ol is unique due to its longer heptoxy chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .
Propriétés
Numéro CAS |
42032-43-9 |
|---|---|
Formule moléculaire |
C10H21ClO2 |
Poids moléculaire |
208.72 g/mol |
Nom IUPAC |
1-chloro-3-heptoxypropan-2-ol |
InChI |
InChI=1S/C10H21ClO2/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
Clé InChI |
MSRSFQYAPZAUNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


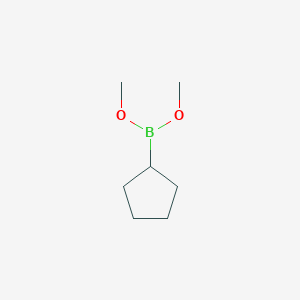
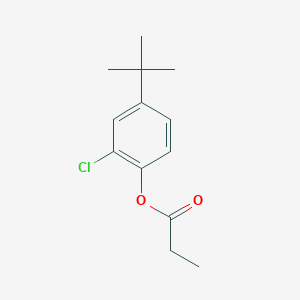
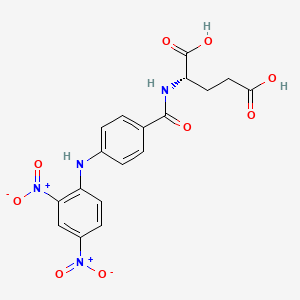
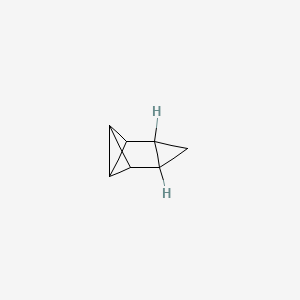
![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
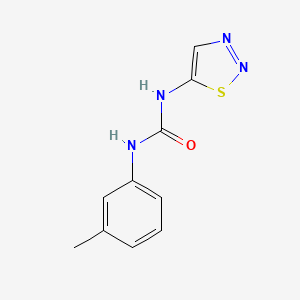
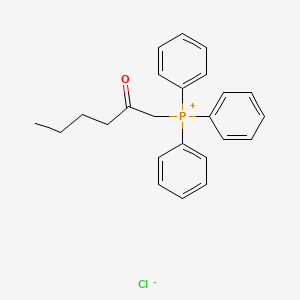
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
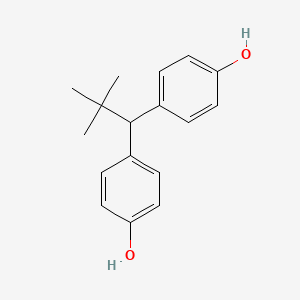
stannane](/img/structure/B14656516.png)
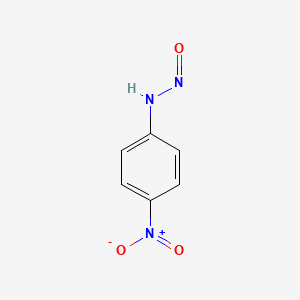
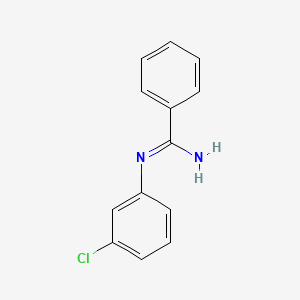
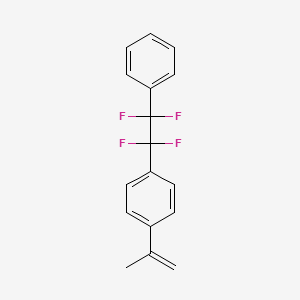
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
